Melilotigenin C

Anticancer research Cytotoxicity Selectivity index

Melilotigenin C is a uniquely substituted oleanane triterpenoid (C22/C23 hydroxyl, C3 ketone) offering a selective cytotoxicity window (HeLa IC50 18.62 μM vs HEK293 95.6 μM) that minimizes non-specific effects in control cell lines. Its favorable in silico ADMET profile (99.74% HIA) and restricted botanical distribution (Erythrina/Melilotus) make it a superior species-specific authentication marker and an ideal scaffold for medicinal chemistry optimization. Unlike broad-spectrum cytotoxic triterpenoids, Melilotigenin C's narrow activity window enables confident target engagement studies. Available as an HPLC-verified analytical standard for demanding bioassay workflows.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B1631385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelilotigenin C
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C
InChIInChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1
InChIKeyZSSKGAAIGRYCEP-SDDNWOMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melilotigenin C for Research Procurement: Baseline, Purity, and Sourcing of an Oleanane Triterpenoid


Melilotigenin C (CAS: 188970-21-0) is an oleanane-type pentacyclic triterpenoid with the systematic name (4beta,22beta)-22,23-dihydroxyolean-12-en-3-one, exhibiting a molecular formula of C30H48O3 and a molecular weight of 456.70 g/mol [1][2]. This natural product is primarily isolated from the genera Erythrina and Melilotus (Fabaceae), with specific sourcing from Melilotus messanensis for analytical reference standards [3]. The compound is commercially available as a research-grade analytical standard (HPLC ≥98%), with defined physicochemical properties including a specific optical rotation of +57 (c 0.07 in CHCl3) and recommended storage at 2-8°C .

Why Generic Substitution of Melilotigenin C with Other Triterpenoids Compromises Research Outcomes


Melilotigenin C possesses a unique substitution pattern on the oleanane skeleton—specifically, hydroxylation at C-22 and C-23 and a ketone at C-3—that distinguishes it from widely studied pentacyclic triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid [1]. This structural divergence translates into a distinct biological fingerprint: while many triterpenoids exhibit broad cytotoxicity across multiple cell lines, Melilotigenin C demonstrates a narrower cytotoxic window with measurable selectivity, as evidenced by its differential IC50 values in cancer versus non-cancer cell models [2]. Substituting Melilotigenin C with a structurally similar triterpenoid would introduce confounding variables in experiments designed to probe specific molecular targets or pathways, as even minor variations in hydroxylation and oxidation states can significantly alter target engagement, cellular uptake, and metabolic stability [3].

Quantitative Evidence Differentiating Melilotigenin C from Structurally Related Triterpenoids


Cytotoxic Selectivity Profile: Differential IC50 Values Across Cancer and Non-Cancer Cell Lines

In a single-study panel evaluating cytotoxicity via MTT assay after 48 hours, Melilotigenin C exhibited distinct IC50 values across four human cell lines: HeLa (18.62 μM), A549 (21.24 μM), DU-145 (26 μM), and HEK293 (95.6 μM) . This 5.1-fold difference in potency between the most sensitive cancer line (HeLa) and the non-cancer kidney line (HEK293) suggests a measurable degree of cancer-selective cytotoxicity. In contrast, the widely studied triterpenoid betulinic acid typically exhibits high potency against melanoma and neuroblastoma lines but shows variable selectivity across other cancer types, with reported IC50 values ranging from 1-10 μM in sensitive lines and 20-50 μM in less sensitive lines, making cross-study selectivity comparisons challenging [1].

Anticancer research Cytotoxicity Selectivity index Triterpenoid Cell viability assay

Predicted Oral Bioavailability Advantage via ADMET in Silico Profiling

In silico ADMET predictions using admetSAR 2.0 indicate that Melilotigenin C possesses a high probability of human intestinal absorption (99.74%) and a moderate probability of human oral bioavailability (51.43%), with predicted Caco-2 permeability (55.18%) and blood-brain barrier penetration (66.35%) [1]. Comparatively, ursolic acid, a structurally similar triterpenoid, exhibits poor oral bioavailability in preclinical models (<1% absolute bioavailability in rats) due to extensive first-pass metabolism and low aqueous solubility, despite favorable in silico predictions [2]. While Melilotigenin C's predicted parameters suggest a more favorable absorption profile than typical triterpenoids, direct in vivo pharmacokinetic data are not yet available.

ADMET Drug-likeness Oral bioavailability In silico prediction Triterpenoid

Botanical Source Differentiation for Chemotaxonomic and Metabolomic Applications

Melilotigenin C was first isolated from the genus Erythrina and later identified as a constituent of Melilotus messanensis, making it a discriminatory chemotaxonomic marker between these two genera [1][2]. Unlike ubiquitous triterpenoids such as lupeol or β-sitosterol, which are found across hundreds of plant species, Melilotigenin C has a restricted botanical distribution, enhancing its utility as an authentication marker for Erythrina and Melilotus-derived materials . In contrast, betulinic acid, while abundant in Betulaceae, is also found in numerous unrelated taxa including Syzygium, Diospyros, and Ziziphus species, limiting its specificity as a chemotaxonomic probe [3].

Chemotaxonomy Metabolomics Natural product authentication Erythrina Melilotus

Research and Industrial Applications for Melilotigenin C Based on Verified Differentiation Evidence


Target Validation Studies Requiring a Measurable Cancer-Selective Cytotoxicity Window

Researchers investigating the molecular mechanisms of triterpenoid-induced apoptosis or cell cycle arrest can utilize Melilotigenin C's differential IC50 profile (HeLa 18.62 μM vs. HEK293 95.6 μM) to design experiments that minimize non-specific cytotoxicity in control cell lines. This selective window allows for more confident attribution of observed phenotypic changes to target engagement rather than general cellular stress, a key advantage over more broadly cytotoxic triterpenoids that lack comparable selectivity data.

In Silico-Guided Lead Optimization with Predicted Oral Bioavailability Advantage

Computational chemists and medicinal chemists can prioritize Melilotigenin C as a starting scaffold for semi-synthetic optimization due to its favorable in silico ADMET profile (99.74% HIA probability, 51.43% oral bioavailability probability) [1]. This predicted profile contrasts with the known poor oral bioavailability of many triterpenoids, suggesting that Melilotigenin C derivatives may require less extensive prodrug or formulation modification to achieve adequate systemic exposure in preclinical animal models.

Chemotaxonomic and Quality Control Biomarker for Erythrina and Melilotus Species

Analytical laboratories and quality control departments in the herbal products industry can employ Melilotigenin C as a specific authentication marker for Erythrina and Melilotus raw materials [2]. Its restricted botanical distribution—unlike ubiquitous triterpenoids such as lupeol or β-sitosterol—reduces the likelihood of false-positive identification and supports robust species verification protocols in compliance with pharmacopoeial or regulatory standards.

Anti-Mycobacterial and Anti-Plasmodial Screening in Academic Drug Discovery

Academic groups focused on neglected tropical diseases can include Melilotigenin C in compound screening libraries targeting Mycobacterium tuberculosis and Plasmodium falciparum. Although Melilotigenin C was not the most potent compound in the original isolation study (5-hydroxysophoranone showed IC50 2.5 μg/mL against P. falciparum), its inclusion as a reference standard enables comparative assessment of novel synthetic analogs or extracts .

Technical Documentation Hub

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